Diethyl 1,1-cyclohexanedicarboxylate

Description

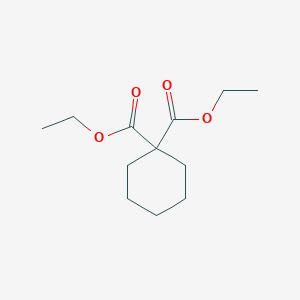

Structure

3D Structure

Properties

IUPAC Name |

diethyl cyclohexane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHUKQNAQSRVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290214 | |

| Record name | Diethyl 1,1-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1139-13-5 | |

| Record name | 1139-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 1,1-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Historical and Contemporary Approaches to Diethyl 1,1-Cyclohexanedicarboxylate Synthesis

The construction of the specific 1,1-dicarboxylate isomer is rooted in fundamental principles of organic synthesis, primarily involving the formation of carbon-carbon bonds at a single carbon center.

One conceptual approach to forming the 1,1-disubstituted cyclohexane (B81311) ring begins with cyclohexanone. While direct dialkylation at the carbonyl carbon is not feasible, multi-step pathways involving nucleophilic addition can be employed. For instance, a reaction sequence could begin with the formation of a cyclohexanone cyanohydrin, followed by hydrolysis of the nitrile to a carboxylic acid and subsequent esterification. To introduce the second carboxyl group, further functionalization would be necessary.

A more direct, though related, synthesis involves the acylation of cyclohexanone enolates. Standard conditions for such transformations can involve the use of strong bases like sodium hydride (NaH) or potassium hydride (KH) in a solvent such as tetrahydrofuran (THF), with diethyl carbonate serving as the acylating agent. stackexchange.com This approach, however, typically yields a β-keto ester (ethyl 2-oxocyclohexane-1-carboxylate) rather than the geminal diester. stackexchange.com Achieving the 1,1-dicarboxylate structure from cyclohexanone is a non-trivial synthetic challenge that requires a carefully planned sequence of reactions to install two carboxyl groups onto the same carbon atom.

A more classical and highly effective method for synthesizing cyclic compounds is through intramolecular condensation reactions. The Dieckmann condensation, which is the intramolecular equivalent of the Claisen condensation, is a powerful tool for forming 5- and 6-membered rings. organicreactions.orgwikipedia.orgorganic-chemistry.org However, the standard Dieckmann reaction produces a β-keto ester, not a geminal diester.

The most prominent and historically significant route to this compound is the alkylation of diethyl malonate with a suitable five-carbon dielectrophile. libretexts.orglibretexts.org In this process, diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This nucleophilic enolate then reacts with a 1,5-dihalopentane (e.g., 1,5-dibromopentane). The reaction proceeds via a tandem SN2 mechanism: the first nucleophilic attack forms an intermediate, which is then deprotonated again and undergoes a second, intramolecular SN2 reaction to close the six-membered ring. This method directly establishes the required geminal diester arrangement on the newly formed cyclohexane ring. libretexts.org

| Reaction Type | Starting Materials | Base/Catalyst | Key Transformation | Product |

| Malonic Ester Synthesis | Diethyl malonate, 1,5-Dihalopentane | Sodium Ethoxide | Tandem intermolecular and intramolecular SN2 alkylation | This compound |

Catalytic Hydrogenation Strategies for Cyclohexanedicarboxylate Isomers

Catalytic hydrogenation is a crucial industrial process for converting aromatic compounds into their saturated alicyclic counterparts. researchgate.net This strategy is widely applied to the synthesis of various isomers of diethyl cyclohexanedicarboxylate from aromatic precursors like diethyl phthalate, diethyl isophthalate, or diethyl terephthalate. The process involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst, typically under controlled temperature and pressure. masterorganicchemistry.comgoogle.com

Palladium is one of the most effective and widely used metals for hydrogenation reactions. masterorganicchemistry.com Palladium-based catalysts, particularly when supported on high-surface-area materials like activated carbon (Pd/C) or alumina (Pd/Al₂O₃), exhibit high activity for the reduction of aromatic rings. masterorganicchemistry.comgoogle.com

The hydrogenation of aromatic diesters such as diethyl phthalate to produce diethyl cyclohexanedicarboxylate isomers is a well-established process. researchgate.net The catalyst's performance depends on factors like metal loading, particle size, and the nature of the support material. google.com These catalysts facilitate the addition of hydrogen to the aromatic π-system, leading to the fully saturated cyclohexane ring with high efficiency. nih.govorganic-chemistry.org

Table 2: Performance of Palladium Catalysts in Hydrogenation

| Catalyst | Support | Substrate | Temperature (°C) | Pressure (atm) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| 1 wt% Rh | Al-modified MCF | Dioctyl Phthalate | 80 | 68 | 100 | rsc.org |

| 5% Pd/C | Carbon | Benzyl Propenoate | Room Temp | 1 | High | researchgate.net |

To improve catalytic efficiency, reduce costs, and operate under milder conditions, bimetallic catalysts have been developed. These systems often exhibit synergistic effects, where the combination of two metals leads to higher activity, selectivity, or stability than either metal alone. mdpi.com

For aromatic hydrogenation, combinations like Palladium-Nickel (Pd-Ni), Palladium-Copper (Pd-Cu), and Rhodium-Platinum (Rh-Pt) have been investigated. researchgate.netresearchgate.net The addition of a second metal can modify the electronic properties and geometric structure of the primary catalyst, enhancing its ability to adsorb reactants and facilitate the hydrogenation process. mdpi.com This often allows for reactions to be carried out at lower temperatures and pressures, which is advantageous for industrial applications. For example, Ni-based bimetallic catalysts modified with chromium have shown high activity in the hydrogenation of benzene and toluene. mdpi.com

The catalytic hydrogenation of aromatic rings is a heterogeneous catalytic process that occurs on the surface of the metal catalyst. The mechanism generally involves several key steps:

Adsorption: Both the aromatic substrate (e.g., diethyl terephthalate) and molecular hydrogen (H₂) adsorb onto the catalyst surface.

Dissociation: The H-H bond in molecular hydrogen is cleaved, forming adsorbed hydrogen atoms on the metal surface.

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed aromatic ring. This is a stepwise process that proceeds through partially hydrogenated intermediates.

Desorption: Once the ring is fully saturated, the final product (diethyl cyclohexanedicarboxylate) desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle.

Cycloaddition Reactions in the Synthesis of Cyclohexanedicarboxylates

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of cyclohexanedicarboxylates, various strategies have been developed that leverage different cycloaddition pathways to achieve the desired six-membered ring structure.

Diels-Alder Cycloadditions from Bio-based Fumarates and Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone for synthesizing six-membered rings. A sustainable approach to 1,2-cyclohexanedicarboxylates utilizes bio-based fumarates as dienophiles, which react with 1,3-dienes. researchgate.net This method combines a Diels-Alder cycloaddition with a subsequent hydrogenation step, which can be conducted in a one-pot fashion. A notable feature of this process is its efficiency under solvent-free conditions, achieving yields greater than 98%. researchgate.net The resulting 1,2-cyclohexanedicarboxylates exhibit physical properties similar to commercial plasticizers like DINCH (diisononyl 1,2-cyclohexanedicarboxylate) and show no evidence of toxicity, making them promising candidates for safe plasticizers. researchgate.net

| Reaction Step | Catalyst | Conditions | Yield | Reference |

| Diels-Alder Cycloaddition & Hydrogenation | Pd/C | One-pot, Solvent-free | >98% | researchgate.net |

Proline-Catalyzed Formal [3+1+2] Cycloaddition Processes

A novel strategy for the synthesis of cyclohexanedicarboxylate precursors involves a formal [3+1+2] cycloaddition catalyzed by the amino acid proline. researchgate.netresearchgate.net This organocatalytic approach reacts formaldehyde, crotonaldehyde, and an acrylate or fumarate to construct the cyclohexene ring system. researchgate.netresearchgate.net Proline catalysis is a key aspect of organocatalysis, valued for its ability to facilitate enantioselective synthesis due to the catalyst's chiral nature. wikipedia.org The use of proline, a naturally occurring amino acid, aligns with the principles of green chemistry by employing a sustainable and non-toxic catalyst. nih.gov

Tandem Decarbonylation/Hydrogenation Steps

Following the formation of the initial cyclic structure, tandem reactions can be employed to achieve the final cyclohexanedicarboxylate product. One such process is a palladium on carbon (Pd/C)-catalyzed tandem decarbonylation/hydrogenation step. researchgate.netresearchgate.net This sequence efficiently converts the intermediate into the saturated diester. lookchem.com Decarbonylative cross-coupling reactions have emerged as a powerful method, using carboxylic acid derivatives as electrophiles in place of more traditional aryl halides. nsf.gov This approach offers an alternative pathway for constructing molecular frameworks. nsf.govnih.gov

Green Chemistry and Sustainable Synthesis Innovations

The production of this compound and related compounds is increasingly influenced by the principles of green and sustainable chemistry. These innovations focus on reducing environmental impact by utilizing renewable resources and environmentally benign reaction media.

Utilization of Bio-based Feedstocks

A significant advancement in sustainable synthesis is the move away from petroleum-derived starting materials towards bio-based feedstocks. researchgate.net The synthesis of 1,2-cyclohexanedicarboxylates can be achieved using bio-based fumarates, which are derived from renewable biomass sources. researchgate.net This approach not only reduces the reliance on fossil fuels but also contributes to a more circular economy by transforming renewable raw materials into valuable chemical products.

Continuous-Flow Reactor Methodologies for Scalable Production

Continuous-flow chemistry has emerged as a powerful tool for the scalable and safe production of fine chemicals. The advantages of using continuous-flow reactors include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates.

However, specific studies detailing the use of continuous-flow reactors for the scalable production of this compound have not been identified in the current body of scientific literature. The development of a continuous-flow process for this compound would involve the selection of a suitable reactor type (e.g., packed-bed reactor for a heterogeneous catalyst), optimization of flow conditions, and integration of in-line analytical techniques for process monitoring and control. Such a methodology could offer significant advantages over traditional batch synthesis in terms of yield, purity, and process safety, particularly for large-scale manufacturing.

Reactivity and Chemical Transformations of Diethyl 1,1 Cyclohexanedicarboxylate

Chemical Reactivity of the Diester Functionality

The two ester groups attached to the same carbon atom are the most reactive sites on the molecule under many conditions. Their proximity influences their reactivity in various chemical transformations.

Participation in Esterification and Condensation Reactions

As an ester, Diethyl 1,1-cyclohexanedicarboxylate is generally the product of an esterification reaction rather than a reactant. However, it can undergo transesterification in the presence of another alcohol and a suitable catalyst.

In condensation reactions, the α-carbon (the carbon of the cyclohexane (B81311) ring to which the ester groups are attached) lacks any hydrogen atoms. This structural feature prevents it from participating in classical condensation reactions that require the formation of an enolate at the α-position, such as the Claisen condensation. However, the carbonyl carbons of the ester groups remain electrophilic and can be attacked by strong nucleophiles. For instance, it can react with powerful carbon nucleophiles in reactions like the acylation of carbanions. A general example is the reaction of esters with phosphonate carbanions, which leads to the formation of α-substituted-β-ketophosphonates.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents, with the general formula RMgX, are potent nucleophiles that readily react with the electrophilic carbonyl carbon of esters. chemguide.co.uk The reaction of this compound with a Grignard reagent proceeds in a two-step manner for each ester group. The initial nucleophilic attack results in the formation of a ketone intermediate, which is typically more reactive than the starting ester. A second equivalent of the Grignard reagent then attacks the ketone, leading to the formation of a tertiary alcohol after an acidic workup. mnstate.edu

Given that the molecule possesses two ester functionalities, a sufficient excess of the Grignard reagent will lead to the transformation of both groups. The final product is a di-tertiary alcohol, specifically 1,1-bis(dialkylhydroxymethyl)cyclohexane. The general mechanism involves the formation of a carbanion from the Grignard reagent which attacks the carbonyl carbon. mnstate.edu

General Reaction with Grignard Reagent:

Step 1: Nucleophilic attack of the Grignard reagent (R-MgX) on one ester group.

Step 2: Elimination of the ethoxide group to form a ketone.

Step 3: Attack of a second molecule of Grignard reagent on the ketone.

Step 4: Repetition of steps 1-3 on the second ester group.

Step 5: Protonation during workup to yield the di-tertiary alcohol.

Transformations of the Cyclohexane Ring System

Catalytic Reduction Processes

The ester functionalities of this compound can be reduced to alcohols through catalytic hydrogenation. This process typically requires high pressure, elevated temperatures, and a suitable heterogeneous catalyst.

The catalytic hydrogenation of this compound reduces both ester groups to primary alcohols. The product of this complete reduction is 1,1-Cyclohexanedimethanol. This transformation is of industrial interest as cyclohexanedimethanol isomers are valuable monomers for the synthesis of high-performance polyesters and polyurethanes. researchgate.net

Copper-based catalysts, such as copper-chromite or copper-zinc-aluminum oxides, are commonly employed for the hydrogenation of esters to alcohols. researchgate.net The reaction proceeds via intermediate species, likely a hemiacetal and then an aldehyde, which is further reduced to the alcohol.

Kinetic studies on the hydrogenation of analogous diesters, such as dimethyl 1,4-cyclohexanedicarboxylate (DMCD), provide insight into the reaction pathways and catalyst performance applicable to this compound. researchgate.net The hydrogenation is a consecutive reaction, where the diester is first converted to a half-ester/half-alcohol intermediate, which is then hydrogenated to the final diol. researchgate.net

Kinetic models, such as the Langmuir-Hinshelwood mechanism, are often used to describe the process. These models can involve the dissociative adsorption of hydrogen on the catalyst surface and the surface reaction as the rate-determining step. researchgate.netosti.gov

Studies on DMCD hydrogenation over a Cu-Mn-Al catalyst have shown that the reaction is sensitive to temperature, with activation energies in the range of 120-140 kJ·mol⁻¹. researchgate.net The reaction conditions significantly influence both the conversion of the starting diester and the selectivity towards the desired diol product.

Table 1: Representative Conditions for Hydrogenation of Cyclohexanedicarboxylates

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Copper-based (e.g., Cu/Zn/Al, Cu-Mn-Al) | researchgate.net |

| Temperature | 493 - 523 K (220 - 250 °C) | researchgate.net |

| Pressure | 4 - 6 MPa | researchgate.net |

| Phase | Gas or Liquid Phase | researchgate.net |

| Product | 1,1-Cyclohexanedimethanol | - |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the oxidative functionalization of this compound through either enzymatic hydroxylation using cytochrome P450 monooxygenases or peroxide-mediated oxidative hydroxylation systems.

Extensive queries for research detailing these specific chemical transformations for this compound did not yield any relevant studies, data tables, or detailed research findings. The existing literature focuses on the synthesis and general properties of this compound, but not on the particular reactivity and chemical transformations outlined in the requested article structure.

Therefore, it is not possible to provide an article on the "" with a focus on "Oxidative Functionalization" as requested, due to the absence of published research in this specific area.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural and conformational analysis of cyclohexane (B81311) derivatives. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the molecule's stereochemistry and preferred conformations in solution can be constructed.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide definitive confirmation of the covalent structure of Diethyl 1,1-cyclohexanedicarboxylate.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the ethyl ester groups and the cyclohexane ring protons.

Ethyl Protons : The ethyl groups give rise to a triplet for the methyl protons (–CH₃) and a quartet for the methylene protons (–OCH₂–), a result of spin-spin coupling between these adjacent groups.

Cyclohexane Protons : The ten protons on the cyclohexane ring typically appear as a complex series of overlapping multiplets in the upfield region of the spectrum. This complexity arises from the rapid chair-to-chair interconversion at room temperature, which averages the signals of the axial and equatorial protons.

The ¹³C NMR spectrum offers a clear count of the unique carbon environments within the molecule, further confirming its structure. Key signals include:

A quaternary carbon signal for the C1 position of the cyclohexane ring, where the two ester groups are attached.

Signals for the other five carbons of the cyclohexane ring.

A downfield signal for the carbonyl carbons (C=O) of the ester groups.

Signals corresponding to the methylene (–OCH₂–) and methyl (–CH₃) carbons of the ethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are typical predicted values; actual experimental values can vary based on solvent and other conditions.)

| Atom | Nucleus | Chemical Shift (ppm) | Multiplicity |

| –COOCH₂CH₃ | ¹H | ~1.25 | Triplet |

| Cyclohexane (CH₂) | ¹H | ~1.4-1.6 | Multiplet |

| –COOCH₂ CH₃ | ¹H | ~4.15 | Quartet |

| –COOCH₂CH₃ | ¹³C | ~14 | - |

| Cyclohexane (CH₂) | ¹³C | ~22-30 | - |

| C1 (Quaternary) | ¹³C | ~50-55 | - |

| –COOCH₂ CH₃ | ¹³C | ~61 | - |

| C =O | ¹³C | ~172 | - |

The conformational dynamics of the cyclohexane ring, specifically the equilibrium between different chair conformations, can be quantitatively assessed by analyzing the vicinal proton-proton coupling constants (³JHH). The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. libretexts.orgorganicchemistrydata.org In cyclohexane systems, large coupling constants (typically 8-13 Hz) are indicative of a diaxial relationship (180° dihedral angle), while smaller couplings (1-5 Hz) correspond to axial-equatorial or diequatorial relationships. organicchemistrydata.org

For a 1,1-disubstituted cyclohexane, the two substituents are positioned with one axial and one equatorial in the chair conformation. Ring flipping results in the interchange of these positions. While the two conformers of this compound are degenerate, studies on related, non-symmetrical cyclohexanedicarboxylic acids show that the populations of diaxial (aa) and diequatorial (ee) conformers can be determined from ³JHH values. acs.orgresearchgate.net For many substituted cyclohexanes, there is a strong preference for conformers that place bulky substituents in the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. pressbooks.pubsapub.org

The conformational equilibrium of cyclohexane dicarboxylic acids and their derivatives can be significantly influenced by the surrounding medium and the molecule's ionization state. bohrium.com Research on analogous dicarboxylic acids has demonstrated that both solvent polarity and pH can shift the balance between conformers. acs.orgresearchgate.netsemanticscholar.org For instance, in some cases, a diaxial conformation can be favored in a specific solvent or ionization state, contrary to what would be predicted based on steric bulk alone. acs.orgresearchgate.netsemanticscholar.org This shift is often attributed to solvation effects or the formation of intramolecular interactions that stabilize an otherwise less-favored conformation.

In the parent cyclohexane-1,1-dicarboxylic acid, particularly in its mono-anionic form, intramolecular hydrogen bonding between the carboxylic acid and carboxylate groups can be a significant stabilizing force. researchgate.net This type of interaction can lock the cyclohexane ring into a specific conformation. While the ester groups of this compound cannot act as hydrogen bond donors, the potential for weak intramolecular interactions and their influence on conformational preference remains a subject of interest, often explored through a combination of NMR and computational methods.

To achieve a more comprehensive understanding of the molecule's behavior, experimental NMR data are frequently integrated with computational chemistry. sapub.orgauremn.org.br Methods like Density Functional Theory (DFT) are used to calculate the energies of different possible conformations (e.g., chair, twist-boat). researchgate.netsemanticscholar.org The predicted NMR parameters, such as coupling constants for these calculated structures, can then be compared against the experimental data. researchgate.net This synergistic approach allows for the validation of computational models and provides deeper insight into the conformational landscape and the energy barriers associated with dynamic processes like ring flipping. researchgate.net

Conformational Analysis via Vicinal Proton-Proton J-Couplings

X-ray Crystallography

Single-Crystal X-ray Diffraction for Stereochemical Assignment and Hydrogen-Bonding Network Resolution

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would definitively establish the stereochemistry of this compound, confirming the spatial orientation of the two ethyl carboxylate groups relative to the cyclohexane ring.

In the absence of a direct crystal structure, computational modeling and analysis of analogous structures can provide predictive insights. For instance, the crystal structure of Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate, a more complex cyclohexane derivative, showcases how the chair conformation of the cyclohexane ring is adopted in the solid state and how intermolecular interactions, such as hydrogen bonding, dictate the crystal packing. While this compound lacks a hydroxyl group for strong hydrogen bonding, weaker C-H···O interactions would likely play a significant role in its crystal lattice.

Characterization of Solid-State Conformations

The conformation of the cyclohexane ring and the orientation of the ester groups are key structural features. For 1,1-disubstituted cyclohexanes, the cyclohexane ring is expected to adopt a chair conformation to minimize steric strain. In this conformation, one of the diethyl carboxylate groups will occupy an axial position, while the other will be in an equatorial position. This arrangement is a consequence of the geminal substitution pattern, which forces this axial/equatorial orientation to accommodate the two bulky substituents on the same carbon atom. The specific torsion angles and the degree of ring puckering would be precisely determined from single-crystal X-ray diffraction data.

Applications in Ligand-Protein Interaction Studies (General Context)

While there is no specific evidence of this compound being directly used in ligand-protein interaction studies, its structural motifs are relevant in the broader context of drug design and molecular recognition. The cyclohexane scaffold provides a rigid framework that can be functionalized to present chemical groups in a well-defined spatial orientation for interaction with biological targets. X-ray crystallography is a cornerstone in these studies, as it provides atomic-level details of how a ligand binds to the active site of a protein. This information is critical for understanding the principles of molecular recognition and for the rational design of more potent and selective drugs.

Mass Spectrometry for Molecular Ion Verification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization.

For this compound (C12H20O4), the molecular weight is 228.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]+•) would be expected at m/z 228.

The fragmentation of diethyl esters, particularly those with a quaternary carbon center like this compound, is expected to follow characteristic pathways. Key fragmentation processes for esters include:

Loss of the ethoxy group (-OCH2CH3): This would result in a fragment ion at m/z 183.

Loss of an ethyl radical (-CH2CH3): Cleavage of the ethyl group from the ester would lead to a fragment at m/z 199.

McLafferty rearrangement: This is a common fragmentation pathway for esters with a sufficiently long alkyl chain containing a γ-hydrogen. In this case, it could involve the transfer of a hydrogen atom from the cyclohexane ring to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Cleavage of the C-C bond of the cyclohexane ring: Ring fragmentation can also occur, leading to a series of smaller fragment ions.

A detailed analysis of the relative abundances of these fragment ions would provide a unique fingerprint for the molecule, confirming its identity and providing valuable structural information.

Advanced Characterization Techniques for Catalytic Systems (e.g., XRD, XPS, TEM)

The synthesis of this compound often involves catalytic processes, and the characterization of these catalysts is crucial for understanding their activity, selectivity, and stability. Advanced surface-sensitive and bulk characterization techniques are employed for this purpose.

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of solid catalysts. It can identify the different phases present in the catalyst, measure the crystallite size, and detect changes in the crystal structure that may occur during the catalytic reaction. For instance, in the synthesis of dialkyl cyclohexanedicarboxylates, supported metal catalysts are often used, and XRD can be employed to characterize the dispersion and particle size of the active metal on the support.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the catalyst surface. This is particularly important as catalysis is a surface phenomenon. XPS can be used to identify the oxidation states of the active metal species and to study the interaction between the metal and the support material, which can significantly influence the catalytic performance.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the catalyst, allowing for the direct visualization of the catalyst nanoparticles. This technique is used to determine the particle size distribution, morphology, and dispersion of the active phase on the support. In catalytic systems for the synthesis of esters, TEM can reveal how the catalyst structure changes under reaction conditions, providing insights into deactivation mechanisms.

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum physics and provide highly accurate descriptions of molecular properties. These methods are essential for understanding the electronic structure and reactivity of Diethyl 1,1-cyclohexanedicarboxylate.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy. It is particularly effective for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for analyzing its electronic properties.

For this compound, a DFT calculation would begin by defining an initial guess for the molecule's geometry. The calculation then iteratively solves the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. This process adjusts the positions of the atoms until a true energy minimum is found, corresponding to the most stable molecular conformation.

The analysis of the resulting electronic structure provides valuable information, such as:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this diester, negative potential would be concentrated around the oxygen atoms of the carbonyl groups.

Atomic Charges: Various schemes can be used to assign partial charges to each atom, offering a quantitative measure of the polarity of different bonds within the molecule.

While specific DFT studies on this compound are not prevalent in publicly accessible literature, the methodology remains a standard and vital tool for such analysis.

Table 1: Example of DFT-Calculated Properties for a Substituted Cyclohexane (B81311) (Note: This table is illustrative and does not represent actual calculated data for this compound.)

| Property | Calculated Value | Interpretation |

|---|---|---|

| Total Energy (Hartree) | -850.12345 | The minimized electronic energy of the optimized geometry. |

| HOMO Energy (eV) | -7.21 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy (eV) | +1.54 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Dipole Moment (Debye) | 2.85 | Indicates the overall polarity of the molecule. |

A significant application of QM calculations is the prediction of spectroscopic data. Once a geometry is optimized using a method like DFT, further calculations can simulate various types of spectra. These predictions are invaluable for interpreting experimental results and confirming the structure of a synthesized compound.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, strong characteristic peaks for the C=O (carbonyl) and C-O (ester) bond stretches would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can calculate the magnetic shielding around each nucleus (e.g., ¹H and ¹³C). These shielding values can be converted into chemical shifts (δ), which are directly comparable to experimental NMR spectra. This allows for the assignment of specific peaks to individual atoms in the molecule.

Comparing these predicted spectra with experimentally obtained data provides a robust method for validating both the computational model and the experimental structural assignment.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive and typically limited to single molecules or small systems. Molecular Mechanics (MM) and Molecular Dynamics (MD) are classical approaches that allow for the study of larger systems and longer timescales, making them ideal for exploring the conformational flexibility and dynamics of molecules like this compound.

Molecular Mechanics models a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field to describe the energy of the system. This approach is much faster than QM and is well-suited for exploring the different spatial arrangements (conformations) a molecule can adopt.

For this compound, the primary conformational flexibility arises from the cyclohexane ring's ability to exist in different forms (e.g., chair, boat, twist-boat) and the rotation of the two ethyl carboxylate side chains. A conformational search using MM would involve systematically rotating bonds and evaluating the energy of each resulting structure. This process maps out the potential energy surface, identifying low-energy, stable conformers and the energy barriers between them. sapub.org

In the case of 1,1-disubstituted cyclohexanes, the two chair conformers resulting from a ring flip are no longer identical. libretexts.org One substituent that was axial becomes equatorial, and vice versa. libretexts.orgyoutube.com For this compound, a ring flip would interchange the axial and equatorial positions of the two identical ester groups, resulting in two degenerate (equally stable) chair conformations. libretexts.orgyoutube.com

Standard Molecular Dynamics (MD) simulations can sometimes get trapped in local energy minima, failing to explore the full range of possible conformations. Enhanced sampling techniques like Replica Exchange Molecular Dynamics are designed to overcome this limitation. Replica Exchange with Solute Tempering (REST-MD) is an advanced variant of this method.

In a REST-MD simulation, multiple copies (replicas) of the system are simulated simultaneously at different "effective temperatures." The key feature of REST is that the tempering is applied only to a specific part of the system—the "solute" (in this case, the this compound molecule)—while the solvent is kept at the normal temperature. This allows the solute to overcome energy barriers more easily at higher effective temperatures, leading to a much more efficient exploration of its conformational space. Periodically, the conformations between different replicas are swapped, allowing the detailed, low-temperature simulations to benefit from the broader sampling of the high-temperature ones. This technique would be particularly useful for studying complex conformational changes, such as the complete ring-flipping process of the cyclohexane core.

The cyclohexane ring is not static; it undergoes a dynamic interconversion between its two chair conformations, passing through higher-energy intermediates like the half-chair and twist-boat. The energy required for this "ring flip" is a critical parameter that defines the molecule's flexibility.

Computational methods can precisely calculate the energy barriers for this process. By constraining the geometry of the molecule along the reaction coordinate that defines the ring flip (e.g., a specific dihedral angle), the energy of the system can be calculated at each step. This generates a one-dimensional potential energy profile that clearly shows the energy of the stable chair forms and the transition states that connect them. For simple hydrocarbons, this barrier is well-known, but for a substituted molecule like this compound, steric interactions between the bulky ester groups and the ring's axial hydrogens can influence the height of this barrier. msu.edu Calculating this barrier provides quantitative insight into the rate of conformational interconversion at a given temperature.

In Silico Approaches to Structure-Activity Relationships of this compound Remain Unexplored

A thorough review of available scientific literature and chemical databases indicates a significant gap in the computational analysis of this compound. Despite the availability of basic physicochemical data for this compound, no specific research detailing its in silico structure-activity relationships (SAR) or quantitative structure-activity relationships (QSAR) has been published.

Computational chemistry and molecular modeling are powerful tools used to predict the biological activity or chemical properties of a molecule based on its three-dimensional structure. These in silico methods are crucial in modern drug discovery and materials science for designing novel compounds with desired characteristics. The process typically involves calculating molecular descriptors, performing conformational analysis, and building predictive models that correlate a molecule's structural features with its activity.

For this compound, foundational computed properties are available in public databases. However, the subsequent and more complex computational studies necessary to establish a structure-activity relationship are absent from the current body of scientific literature. Such studies would be essential to understand how modifications to the diethyl ester groups or the cyclohexyl ring might influence its potential biological or chemical functions. Without dedicated research in this area, the predictive power of computational modeling for this specific compound remains untapped.

Role as Key Synthetic Intermediates and Building Blocks

As a derivative of malonic acid, this compound serves as a cornerstone for creating more complex molecular architectures, particularly those centered around a six-membered ring system.

The presence of two ester groups on a single carbon atom allows for a range of chemical transformations. Through reactions such as hydrolysis, reduction, and decarboxylation, this compound can be converted into a variety of monosubstituted and disubstituted cyclohexane derivatives. This versatility makes it a foundational element for synthesizing molecules where the cyclohexane moiety is a critical structural feature. The synthesis of related cyclic compounds, such as cyclopropane-1,1-dicarboxylic acid from diethyl malonate, illustrates the fundamental chemical principles that underscore its utility as a precursor. orgsyn.org

The cyclohexane ring is a prevalent motif in many high-value chemicals. While specific applications of the 1,1-isomer are specialized, related cyclohexane dicarboxylates are used in the synthesis of fine chemicals. For instance, the isomeric Diethyl 1,4-cyclohexanedicarboxylate and its configurational isomers are employed as perfuming ingredients in fine perfumery, as well as in products like soaps, gels, and cosmetics, where they impart fruity characteristics. google.com This highlights the role of the cyclohexane dicarboxylate framework in the fine chemicals sector.

Contributions to Medicinal Chemistry

The cyclohexane scaffold is a common feature in many pharmaceutical compounds due to its conformational properties and metabolic stability. This compound provides a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications.

The structural framework of this compound serves as a template for developing novel compounds for biological screening. For example, the related compound Dimethyl 1,4-cyclohexanedicarboxylate is used as a building block in the preparation of cycloalkylamide derivatives that act as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes. chemicalbook.com This demonstrates the potential of the cyclohexane dicarboxylate core in generating molecules with specific biological activities.

The ability to modify the ester groups and the cyclohexane ring allows medicinal chemists to systematically alter the structure of the molecule to optimize its pharmacological properties. This makes compounds like this compound useful intermediates in the multi-step synthesis of complex active pharmaceutical ingredients, where precise control over the molecular architecture is essential.

Applications in Polymer and Materials Science

Cyclohexane-based diesters are increasingly important in the development of advanced polymers, offering alternatives to traditional phthalate-based materials.

These compounds serve two primary roles in this field: as monomers for creating new polyesters and as plasticizers to modify the properties of existing polymers. For example, a series of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s have been synthesized by combining trans-1,4-cyclohexane dicarboxylic acid with various diols, resulting in fully aliphatic polyesters with potential applications in sustainable food packaging. unibo.itmdpi.com

Furthermore, derivatives like Diethyl hexyl cyclohexane-1,4-dicarboxylate (DEHCH) are used as eco-friendly, non-phthalate plasticizers. silverfernchemical.com These plasticizers are compatible with polymers such as PVC and are suitable for a wide range of flexible PVC products, including toys and materials that come into contact with food. silverfernchemical.com The use of cyclohexane dicarboxylates as plasticizers is a key application in modern materials science, driven by the need for safer and more environmentally benign alternatives to traditional additives.

The table below summarizes key findings on the application of related cyclohexane dicarboxylates in various fields.

| Compound/Class | Application Area | Specific Use/Finding |

| Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s | Polymer Science | Synthesized as fully aliphatic polyesters for potential use in sustainable packaging. unibo.itmdpi.com |

| Diethyl hexyl cyclohexane-1,4-dicarboxylate (DEHCH) | Materials Science | Used as a premium, eco-friendly non-phthalate plasticizer for flexible PVC products, including toys and food-contact materials. silverfernchemical.com |

| Diethyl 1,4-cyclohexanedicarboxylate | Fine Chemicals | Employed as a perfuming ingredient in fine perfumery and functional products to provide fruity notes. google.com |

| Dimethyl 1,4-cyclohexanedicarboxylate | Medicinal Chemistry | Serves as a building block for preparing inhibitors of the soluble epoxide hydrolase enzyme. chemicalbook.com |

| 1,2-Cyclohexanedicarboxylates | Materials Science | Used as environmentally benign plasticizers, replacing traditional phthalates that pose health hazards. |

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Stereoselective Synthetic Methodologies

While Diethyl 1,1-cyclohexanedicarboxylate itself is an achiral molecule, the development of stereoselective synthetic methods is crucial for preparing its derivatives, which may possess multiple stereocenters. idc-online.com Future research will likely focus on cascade reactions that can construct the substituted cyclohexane (B81311) skeleton with high diastereoselectivity and enantioselectivity in a single pot. nih.govbeilstein-journals.org Organocatalysis, for instance, presents a powerful tool for the asymmetric synthesis of highly functionalized cyclohexanes, often yielding products with excellent stereocontrol. nih.gov

Challenges in this area include controlling the formation of multiple stereocenters and developing methodologies that are scalable and efficient. Research into reactions of conjugated enynones with malononitrile (B47326) derivatives, for example, has shown promise in the stereoselective synthesis of polysubstituted cyclohexanes, offering a potential pathway to complex structures derived from a 1,1-dicarboxylate scaffold. nih.gov The goal is to devise synthetic routes that are not only high-yielding but also atom-economical and environmentally benign.

Exploration of Novel Catalytic Transformations and Derivatizations

The two ester functional groups of this compound serve as versatile handles for a wide array of chemical transformations. Future research should explore novel catalytic methods to selectively modify these groups. For instance, developing catalysts for the mono-hydrolysis or mono-reduction of the diester would provide valuable synthetic intermediates.

Furthermore, catalytic C-H activation of the cyclohexane ring itself represents a significant frontier. Achieving site-selective functionalization of the ring would open up pathways to a vast range of new derivatives with potentially valuable properties. The exploration of transformations mediated by hypervalent iodine reagents or transition metal catalysts could lead to the synthesis of novel compounds that are otherwise difficult to access. cardiff.ac.uk The challenge lies in achieving high selectivity and yield, given the multiple reactive sites within the molecule.

In-depth Characterization of Conformational Dynamics in Solution and Solid States

The cyclohexane ring is renowned for its conformational flexibility, predominantly adopting a chair conformation to minimize angle and torsional strain. libretexts.orgyoutube.com For 1,1-disubstituted cyclohexanes like this compound, the two chair conformers resulting from ring flipping are of particular interest. libretexts.orgyoutube.com In one conformer, one ethyl carboxylate group occupies an axial position while the other is equatorial; this reverses upon ring flip. libretexts.orgyoutube.com

While the two conformers of 1,1-dimethylcyclohexane (B3273568) are isoenergetic, this is not necessarily the case when the two substituents are different or are bulky and conformationally complex themselves, like the ethyl carboxylate group. libretexts.org Future research should focus on an in-depth characterization of these conformational dynamics. Advanced techniques, such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, can provide critical insights into the energy barriers of ring inversion and the relative populations of the different conformers in solution. nih.gov Understanding how solvent and temperature influence this equilibrium is crucial, as the conformational state can significantly impact the molecule's reactivity and physical properties. nih.govacs.org The steric strain arising from 1,3-diaxial interactions plays a key role in determining the stability of each conformer. youtube.comutdallas.edu

Table 1: Selected Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₄ nih.govfishersci.ca |

| Molecular Weight | 228.29 g/mol nih.govbiosynth.com |

| CAS Number | 1139-13-5 nih.govsigmaaldrich.com |

| Boiling Point | 137 °C at 16 mmHg chemsrc.com |

| Density | 1.071 g/cm³ chemsrc.com |

Expansion of Applications in Sustainable Materials and Bio-based Chemical Production

There is a growing demand for sustainable materials derived from renewable resources to reduce reliance on fossil fuels. ieabioenergy.com Cycloaliphatic polyesters, such as those derived from cyclohexanedicarboxylic acids, are promising candidates for creating bio-based polymers with desirable properties for applications like food packaging. mdpi.com These polyesters often exhibit a favorable balance of thermal stability, mechanical strength, and barrier properties. mdpi.comunibo.it

A key future direction is the use of this compound as a monomer or co-monomer in the synthesis of novel, sustainable polyesters. The gem-disubstitution pattern may impart unique properties to the resulting polymer backbone, such as altered thermal behavior and improved chemical recyclability, a concept known as the gem-dimethyl effect in related systems. researchgate.net Research should also focus on developing bio-based production routes for the compound itself. This could involve the fermentation of biomass to produce precursors that are then converted chemically to the target molecule, contributing to a more circular and sustainable chemical industry. dicp.ac.cnmdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Materials Design

The complexity of chemical synthesis and materials science presents a fertile ground for the application of artificial intelligence (AI) and machine learning (ML). appliedclinicaltrialsonline.comrjptonline.org For this compound, ML models can be developed to predict the outcomes of synthetic reactions, optimizing conditions such as catalyst choice, solvent, and temperature to maximize yield and selectivity. eurekalert.org By training on large datasets of known reactions, these models can identify subtle patterns and predict the performance of new, untested reactions, thereby accelerating the discovery of efficient synthetic methodologies. rjptonline.orgcam.ac.uk

Beyond reaction prediction, AI can be instrumental in the de novo design of materials. Generative models can propose novel polymer structures incorporating the this compound unit and predict their properties, such as glass transition temperature, tensile strength, and biodegradability. rsc.org This data-driven approach allows for the rapid screening of vast chemical spaces, guiding experimental efforts toward the most promising materials for specific applications and reducing the time and resources spent on trial-and-error synthesis. appliedclinicaltrialsonline.com A significant challenge remains the need for high-quality, large, and unbiased datasets to train reliable and accurate ML models. rjptonline.orgcam.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1-dimethylcyclohexane |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of Diethyl 1,1-cyclohexanedicarboxylate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify ethyl ester protons (δ 1.2–1.4 ppm for CH, δ 4.0–4.3 ppm for CH) and cyclohexane ring protons (δ 1.5–2.5 ppm). -NMR can confirm carbonyl carbons (δ 170–175 ppm) and cyclohexane carbons.

- Infrared (IR) Spectroscopy : Look for ester C=O stretching (~1740 cm) and C-O ester linkages (~1240 cm).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 228 (M) and fragmentation patterns for ester groups.

- Reference NIST data for validation of spectral assignments .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Esterification : React 1,1-cyclohexanedicarboxylic acid with ethanol in the presence of acid catalysts (e.g., concentrated HSO) under reflux. Typical conditions: 24 hours at 110°C, with yields optimized via Dean-Stark trap for water removal.

- Purification : Distill under reduced pressure (boiling point ~250–270°C at 1 atm) or recrystallize from ethanol/water mixtures.

- Example : Similar protocols for trans-1,2-cyclohexanedicarboxylate synthesis involve acid-catalyzed esterification .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention.

- Storage : Keep in a cool, dry place away from oxidizers.

- Based on safety protocols for structurally similar esters .

Advanced Research Questions

Q. How can this compound be functionalized for polymer precursor applications?

- Methodological Answer :

- Epoxidation : Convert ester groups to glycidyl ethers using epichlorohydrin, as demonstrated for diglycidyl 1,2-cyclohexanedicarboxylate (CAS 5493-45-8) .

- Hydrolysis : Hydrolyze esters to diacids under basic conditions (e.g., NaOH/ethanol) for use in polyesters or metal-organic frameworks (MOFs).

- Crosslinking : Utilize the cyclohexane ring’s rigidity to enhance thermal stability in epoxy resins.

Q. What experimental approaches can assess steric effects of the cyclohexane ring on reactivity?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of this compound with acyclic analogs in nucleophilic acyl substitutions (e.g., transesterification).

- Computational Modeling : Use DFT calculations to analyze ring strain, substituent orientation, and transition-state geometries.

- X-ray Crystallography : Determine the spatial arrangement of ester groups and ring conformation to correlate with reactivity .

Q. How do catalytic systems influence the hydrogenation of related cyclohexanedicarboxylate esters?

- Methodological Answer :

- Catalyst Selection : Co-modified Ru/γ-AlO catalysts enhance hydrogenation efficiency for aromatic-to-cyclohexane conversions (e.g., dimethyl terephthalate → dimethyl 1,4-cyclohexanedicarboxylate) .

- Reaction Conditions : Optimize temperature (120–180°C), H pressure (30–50 bar), and solvent (e.g., ethanol or THF).

- Table :

| Substrate | Catalyst | Temperature (°C) | H Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| Dimethyl terephthalate | Ru/AlO | 150 | 40 | 92 |

| Diethyl phthalate | Pd/C | 120 | 30 | 85 |

Data Contradictions and Validation

- CAS Number Consistency : this compound is listed as CAS 1139-13-5 in multiple sources , but some databases omit it. Cross-validate using NIST or regulatory sources .

- Synthetic Yields : Reported yields for esterification vary (70–90%); replicate reactions with controlled water removal to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.